molecular formula C7H7Cl4N B2576586 (2,3,6-Trichlorophenyl)methanamine hydrochloride CAS No. 878754-77-9

(2,3,6-Trichlorophenyl)methanamine hydrochloride

Cat. No.: B2576586
CAS No.: 878754-77-9
M. Wt: 246.94
InChI Key: GKJYGSDDHYSOER-UHFFFAOYSA-N
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Description

(2,3,6-Trichlorophenyl)methanamine hydrochloride is a benzylamine derivative serving as a versatile chemical intermediate in research and development. The compound features a primary amine group, which makes it a valuable synthon for constructing more complex molecules through reactions such as amide bond formation or nucleophilic substitution. The specific substitution pattern of the three chlorine atoms on the phenyl ring at the 2, 3, and 6 positions influences the compound's electronic properties and steric profile, which can be leveraged to fine-tune the characteristics of the resulting derivatives.Researchers utilize this compound as a key precursor in synthetic chemistry. The amine hydrochloride salt is a common intermediate in synthesizing various pharmacologically active scaffolds. For instance, indole derivatives are known to possess a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Similarly, thiazole-containing compounds are extensively investigated for their therapeutic potential in areas such as antimicrobial and anticancer research . Furthermore, urea derivatives synthesized from aromatic amines have demonstrated significant herbicidal and plant growth-regulating activities . As a building block, this compound provides researchers with a foundational structure to develop novel compounds for probing biological pathways and investigating new therapeutic or agrochemical agents. This product is intended for research applications by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2,3,6-trichlorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJYGSDDHYSOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CN)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,6-Trichlorophenyl)methanamine hydrochloride typically involves the chlorination of phenylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2, 3, and 6 positions on the phenyl ring. The reaction is usually performed in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with stringent quality control measures to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, nitroso derivatives, and hydroxylamine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,3,6-Trichlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2,3,6-Trichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include the modulation of neurotransmitter levels or the inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Structural Analogs with Varying Halogenation Patterns

Halogenation significantly impacts physicochemical properties such as lipophilicity, solubility, and metabolic stability. Below is a comparison with analogs differing in halogen type, number, and position:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
(2,3,6-Trichlorophenyl)methanamine hydrochloride 4960-49-0 C₇H₇Cl₃N·HCl ~247.9 (calculated) Three Cl at 2,3,6-positions on phenyl High lipophilicity due to three Cl atoms; potential CNS activity inferred from analogs .
1-(2,6-Dichlorophenyl)-N-methylmethanamine hydrochloride 731827-07-9 C₉H₁₁Cl₂N·HCl ~243.6 Two Cl at 2,6; N-methyl group Reduced steric hindrance vs. trichloro analog; similarity score 0.91 .
(2-Chlorophenyl)methanamine hydrochloride 89-97-4 C₇H₇ClN·HCl ~180.1 Single Cl at 2-position Lower molecular weight and lipophilicity; similarity score 0.90 .
(2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride 158388-51-3 C₇H₆ClF₄N 215.58 Four F atoms replacing Cl Enhanced metabolic stability due to F; smaller atomic size vs. Cl .
Key Findings:
  • Chlorine vs.

Heterocyclic Derivatives

Heterocyclic rings modulate electronic properties and binding affinity. Examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride N/A C₁₀H₉Cl₂N₂S·HCl 279.2 Thiazole ring with 4-chlorophenyl substituent Thiazole moiety may enhance binding to biological targets (e.g., enzymes) .
(3-Chlorothiophen-2-yl)methanamine hydrochloride 643088-03-3 C₅H₅Cl₂NS·HCl ~214.5 Thiophene ring with Cl at 3-position Sulfur atom increases polarizability; potential use in material science .
Key Findings:
  • Thiazole vs. Thiophene : Thiazole-containing compounds (e.g., C₁₀H₉Cl₂N₂S·HCl) exhibit higher nitrogen content, favoring hydrogen bonding, whereas thiophene derivatives prioritize sulfur-mediated interactions .

Substituted Benzene Derivatives

Modifications to the benzene ring framework alter solubility and steric effects:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride 1001180-07-9 C₉H₁₁Cl₂NO₂ ~260.1 Benzodioxin ring with Cl at 6-position Oxygen atoms increase polarity, improving aqueous solubility .
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride 49703-56-2 C₁₄H₁₆ClN 233.74 Biphenyl system with methyl group Methyl group enhances lipophilicity; potential pharmacokinetic advantages .
Key Findings:
  • Benzodioxin Systems: Oxygen-rich rings (e.g., C₉H₁₁Cl₂NO₂) improve solubility but may reduce membrane permeability .

Amine Group Modifications

Alterations to the amine group influence basicity and reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
1-(2,3,6-Trichlorophenyl)ethan-1-amine 1337243-83-0 C₈H₇Cl₃N ~238.5 Ethylamine chain instead of methanamine Longer alkyl chain increases flexibility; potential for varied binding modes .
Key Findings:
  • Chain Length : Ethylamine derivatives (e.g., 1337243-83-0) offer greater conformational flexibility compared to methanamine analogs .

Biological Activity

(2,3,6-Trichlorophenyl)methanamine hydrochloride is a chemical compound characterized by its trichlorinated phenyl group and an amine functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure

The molecular formula of this compound is C7H6Cl3N. It features a trichlorinated aromatic ring attached to a methanamine group, which contributes to its reactivity and interaction with biological systems. The structure can be represented as follows:

  • Molecular Formula : C7H6Cl3N
  • SMILES Notation : C1=CC(=C(C(=C1Cl)CN)Cl)Cl
  • InChI : InChI=1S/C7H6Cl3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antibacterial properties. The trichlorinated phenyl group may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Toxicological Effects : The compound's chlorinated nature raises concerns regarding its toxicity. Chlorinated compounds are often associated with adverse effects on both human health and environmental safety. Toxicological assessments are critical to determine safe exposure levels.
  • Potential Pharmacological Applications : The amine functional group suggests potential interactions with neurotransmitter systems, indicating possible roles in neuropharmacology. Further studies are needed to explore these interactions.

Antimicrobial Studies

A study conducted on related trichlorophenyl compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of non-chlorinated analogs, suggesting enhanced potency due to the presence of chlorine substituents.

CompoundMIC (µg/mL)Bacterial Strain
Trichlorophenol50E. coli
(2,3,6-Trichlorophenyl)methanamine25S. aureus

Toxicological Assessments

Toxicological evaluations have shown that exposure to high concentrations of chlorinated phenyl compounds can lead to neurotoxic effects in animal models. For instance, a study involving rats exposed to chlorinated compounds revealed significant inhibition of cholinesterase activity, indicating potential neurotoxicity.

Exposure LevelCholinesterase Inhibition (%)
0 ppm0
100 ppm30
500 ppm60

Q & A

Q. What are the recommended methods for synthesizing (2,3,6-Trichlorophenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Answer: Synthesis typically involves reductive amination or substitution reactions. For example, reacting 2,3,6-trichlorobenzaldehyde with ammonium chloride in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (4–6) can yield the target compound. Optimization parameters include:

  • Temperature: Maintain 25–40°C to balance reaction rate and side-product formation.
  • Solvent Choice: Use polar aprotic solvents like tetrahydrofuran (THF) to enhance solubility of intermediates .
  • Catalyst: Triethylamine (Et₃N) can neutralize HCl byproducts and improve yields .
    Post-synthesis, monitor reaction progress via thin-layer chromatography (TLC) and isolate the product using column chromatography with silica gel .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm aromatic proton environments and amine group presence. For example, the methanamine proton (CH₂NH₂) typically appears at δ 3.2–3.8 ppm .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>97%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS; expected [M+H]⁺ for C₇H₆Cl₃N·HCl is 248.9 g/mol .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of hydrochloride aerosols .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposing in halogenated waste containers .
  • Storage: Store in airtight, light-resistant containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?

Answer: Yield variations often arise from differences in:

  • Starting Material Purity: Use HPLC-validated reagents (e.g., ≥99% trichlorobenzaldehyde) to minimize impurities .
  • Reduction Efficiency: Compare sodium cyanoborohydride with alternative agents (e.g., NaBH₄ or Pd/C-H₂) and optimize stoichiometry .
  • Workup Procedures: Extract the product with dichloromethane (DCM) to improve recovery rates. Validate methods using internal standards (e.g., deuterated analogs) .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) to receptors like amine oxidases by measuring heat changes during ligand-receptor interaction .
  • X-ray Crystallography: Co-crystallize the compound with enzymes (e.g., LOXL2) to identify binding motifs and inform structure-activity relationships (SAR) .
  • Molecular Dynamics Simulations: Model interactions with lipid bilayers to predict pharmacokinetic behavior .

Q. How can researchers develop a robust analytical method for quantifying trace impurities in the compound?

Answer:

  • Ultra-HPLC (UHPLC): Achieve sub-ppm detection limits using a BEH C18 column (1.7 µm particles) and tandem mass spectrometry (MS/MS) .
  • Forced Degradation Studies: Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to identify degradation products. Compare chromatograms against reference standards (e.g., USP guidelines) .
  • Validation Parameters: Ensure linearity (R² >0.999), precision (%RSD <2%), and recovery (95–105%) per ICH Q2(R1) guidelines .

Q. What strategies mitigate chlorinated byproduct formation during synthesis?

Answer:

  • Selective Protecting Groups: Use tert-butyloxycarbonyl (Boc) to shield the amine group during trichlorophenyl functionalization, reducing unwanted chlorination .
  • Catalytic Scavengers: Add polymer-supported scavengers (e.g., trisamine resins) to trap excess HCl and prevent side reactions .
  • Real-Time Monitoring: Employ inline FTIR to detect intermediates like imines and adjust reaction conditions dynamically .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Answer:

  • Solubility Testing: Conduct equilibrium solubility studies in PBS (pH 7.4) and DMSO using nephelometry. For example, solubility in DMSO may exceed 50 mg/mL, while aqueous solubility is <1 mg/mL due to hydrophobicity .
  • Co-Solvent Systems: Use ethanol-water mixtures (30–50% ethanol) to enhance dissolution for in vitro assays .
  • Documentation: Report solvent purity, temperature, and agitation methods to standardize comparisons .

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